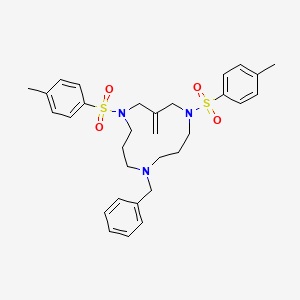
Cyclotriazadisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotriazadisulfonamide is a small molecule known for its unique ability to modulate the CD4 receptor on human cellsBy targeting the CD4 receptor, this compound can inhibit the entry of HIV into host cells, making it a promising candidate for therapeutic development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclotriazadisulfonamide typically involves a multi-step process. One effective method includes the following steps:
Formation of the triazine ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of sulfonamide groups: Sulfonamide groups are introduced via sulfonation reactions, which require specific reagents and conditions to ensure the correct positioning on the triazine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclotriazadisulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the triazine ring, leading to different structural analogues.
Substitution: Substitution reactions, particularly on the sulfonamide groups, can yield a variety of derivatives with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various analogues of this compound, each with unique chemical and biological properties. These analogues are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Cyclotriazadisulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sulfonamide chemistry and triazine ring modifications.
Biology: this compound is used to investigate the role of the CD4 receptor in immune cell function and HIV entry.
Medicine: Its potential as an antiviral agent, particularly against HIV, is a major focus of research.
Mécanisme D'action
Cyclotriazadisulfonamide exerts its effects by specifically interacting with the CD4 receptor on human cells. This interaction leads to the down-modulation of CD4 expression, thereby preventing HIV from binding to and entering host cells. The compound’s mechanism involves the inhibition of CD4 receptor biosynthesis and the disruption of receptor trafficking to the cell surface .
Comparaison Avec Des Composés Similaires
Cyclotriazadisulfonamide is unique in its specific targeting of the CD4 receptor. Similar compounds include:
This compound analogues: These compounds share the core triazine ring structure but have different substituents on the sulfonamide groups, leading to variations in activity and specificity.
Other CD4-targeting agents: Compounds such as monoclonal antibodies and small molecule inhibitors that also target the CD4 receptor but through different mechanisms.
In comparison, this compound stands out due to its small molecular size, ease of synthesis, and potent activity at submicromolar concentrations .
Propriétés
IUPAC Name |
9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJIECKMPIRMJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
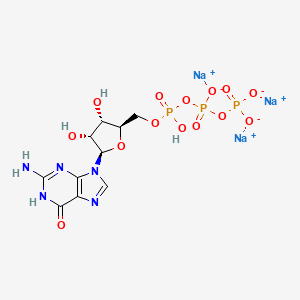
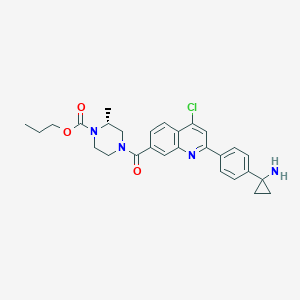
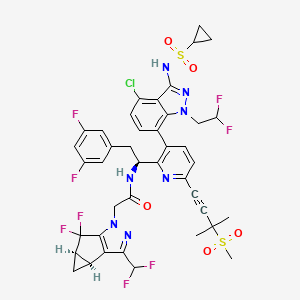
![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)
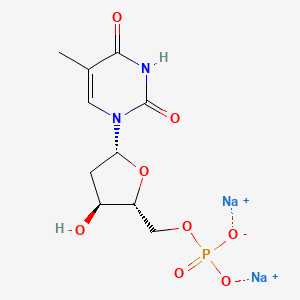
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)
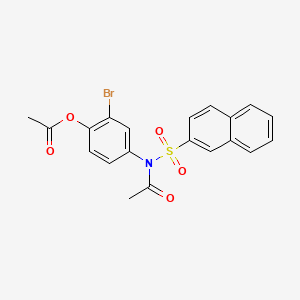
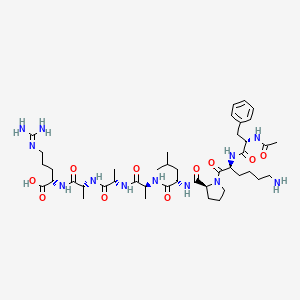
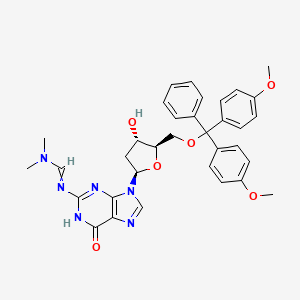
![[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831229.png)

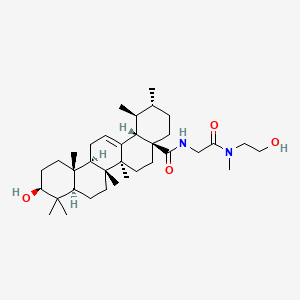

![4-[3-[4-[1-[(2-Bromophenyl)methyl]-2-phenylindol-3-yl]-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B10831240.png)
